5-(3-chloro-2-methylphenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide
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Overview
Description
5-(3-chloro-2-methylphenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-2-methylphenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the reaction of the furan ring with an amine derivative, such as 2,6-dimethylaniline, under conditions that promote amide bond formation.
Chlorination and methylation:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,5-dicarboxylic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving furan carboxamides.
Medicine: Potential therapeutic agent for treating diseases due to its unique chemical properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-chloro-2-methylphenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-chlorophenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide
- 5-(2-methylphenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide
- 5-(3-chloro-2-methylphenyl)-N-(2-methylphenyl)furan-2-carboxamide
Uniqueness
The unique combination of the chloro and methyl groups on the phenyl rings, along with the furan carboxamide structure, gives 5-(3-chloro-2-methylphenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide distinct chemical properties. These properties may result in different reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H18ClNO2 |
---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
5-(3-chloro-2-methylphenyl)-N-(2,6-dimethylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C20H18ClNO2/c1-12-6-4-7-13(2)19(12)22-20(23)18-11-10-17(24-18)15-8-5-9-16(21)14(15)3/h4-11H,1-3H3,(H,22,23) |
InChI Key |
NPWSQRBVXSUJGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)C |
Origin of Product |
United States |
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